Methyl 4-Bromo-5-methylindole-3-carboxylate
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Overview
Description
Methyl 4-Bromo-5-methylindole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 4th position, a methyl group at the 5th position, and a carboxylate ester group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-5-methylindole-3-carboxylate typically involves the reaction of 4-bromo-5-methylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-5-methylindole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Oxidation: Formation of 4-bromo-5-methylindole-3-carboxylic acid or 4-bromo-5-methylindole-3-aldehyde.
Reduction: Formation of 4-bromo-5-methylindole-3-methanol.
Scientific Research Applications
Methyl 4-Bromo-5-methylindole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-5-methylindole-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the carboxylate ester group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromoindole-3-carboxylate: Lacks the methyl group at the 5th position.
Methyl 5-Methylindole-3-carboxylate: Lacks the bromine atom at the 4th position.
Methyl Indole-3-carboxylate: Lacks both the bromine atom and the methyl group.
Uniqueness
Methyl 4-Bromo-5-methylindole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Biological Activity
Methyl 4-bromo-5-methylindole-3-carboxylate is a synthetic derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 4-position and a methyl group at the 5-position of the indole ring, along with a carboxylate functional group at the 3-position. The unique structural attributes of this compound contribute to its reactivity and biological activity profile.
The molecular formula of this compound is C₁₁H₁₃BrN₁O₂, with a molecular weight of approximately 268.08 g/mol. The presence of halogen and carboxylate groups enhances its potential for interaction with biological targets, making it a versatile compound in organic synthesis and pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties: Preliminary studies suggest efficacy against certain viral pathogens, making it a candidate for antiviral drug development.
- Cytotoxicity: Similar indole derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer properties .
- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria .
Antiviral Activity
A study explored the antiviral properties of indole derivatives, including this compound. The research highlighted its ability to inhibit viral replication in vitro, suggesting mechanisms involving interference with viral entry or replication processes .
Cytotoxic Effects
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated that this compound exhibited significant growth inhibition at micromolar concentrations, with IC₅₀ values comparable to established chemotherapeutic agents .
Antimicrobial Activity
Research into the antimicrobial properties of related indole derivatives found that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Key Biological Activity |
---|---|---|
This compound | C₁₁H₁₃BrN₁O₂ | Antiviral, Cytotoxic, Antimicrobial |
Methyl 5-bromo-indole-3-carboxylate | C₁₁H₈BrN₁O₂ | Anticancer, Antimicrobial |
4-Bromo-5-methylindole | C₉H₈BrN | Moderate cytotoxicity against cancer cell lines |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies suggest that it can bind to enzymes involved in viral replication and cellular proliferation pathways. The presence of the bromine atom enhances lipophilicity, facilitating membrane penetration and target interaction .
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 4-bromo-5-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
PONNDXANANZDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2C(=O)OC)Br |
Origin of Product |
United States |
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